molecular formula C15H10FN3OS B6129182 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one

4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one

Cat. No. B6129182
M. Wt: 299.3 g/mol
InChI Key: RIYLJVAMUKHPBR-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as FPTQ, is a thiazole derivative that has been extensively studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit potent antimicrobial activity. 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one is its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. It also exhibits potent anti-inflammatory and antimicrobial activity, which may have applications in the treatment of inflammatory diseases and bacterial infections. However, one limitation of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one. One area of research is the development of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the mechanism of action of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one, which may provide insights into its potential use in cancer therapy and other applications. Additionally, the potential use of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one in combination with other chemotherapeutic agents is an area of interest for future research.

Synthesis Methods

The synthesis of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one involves the reaction of 4-fluoroaniline with pyridine-4-carbaldehyde to form an imine intermediate, which is then reacted with thioamide to yield the final product. This method has been optimized to produce high yields of 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one with excellent purity.

Scientific Research Applications

4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In addition to its anti-cancer activity, 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been studied for its anti-inflammatory and antimicrobial activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as arthritis and asthma. 4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been found to exhibit potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(5Z)-4-(4-fluorophenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-11-1-3-12(4-2-11)18-14-13(21-15(20)19-14)9-10-5-7-17-8-6-10/h1-9H,(H,18,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYLJVAMUKHPBR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=CC=NC=C3)SC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C2/C(=C/C3=CC=NC=C3)/SC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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